molecular formula C13H17NO4S B2923821 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 1421508-96-4

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No. B2923821
CAS RN: 1421508-96-4
M. Wt: 283.34
InChI Key: UWVJFKMYDPOKAO-UHFFFAOYSA-N
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Description

The compound seems to contain a 2,3-dihydrobenzofuran-5-yl moiety . This structure contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Compounds containing a benzofuran ring are known to have many biological activities and are the basic building blocks for drug synthesis and chemical raw materials .


Synthesis Analysis

While specific synthesis methods for the compound were not found, related compounds such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate have been synthesized by a two-step reaction . The structure of these compounds was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and conformational analysis . The crystal structure was optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-12(8-14-19(16,17)11-2-3-11)9-1-4-13-10(7-9)5-6-18-13/h1,4,7,11-12,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVJFKMYDPOKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

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